Fmoc-NH-PEG6-CH2COOH

描述

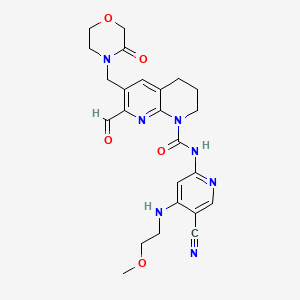

Fmoc-NH-PEG6-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

科学研究应用

肽合成

Fmoc-NH-PEG6-CH2COOH 用于肽合成 {svg_1}. 它是一种不寻常的氨基酸,属于聚乙二醇化氨基酸和特殊连接体的类别 {svg_2}.

PEG 连接体

this compound 是一种含有 Fmoc 保护胺和末端羧酸的 PEG 连接体 {svg_3}. 亲水的 PEG 间隔物增加了其在水性介质中的溶解度 {svg_4}.

脱保护和偶联

Fmoc 基团可以在碱性条件下脱保护得到游离胺,游离胺可用于进一步的偶联反应 {svg_5}.

酰胺键形成

末端羧酸可以在活化剂(例如 EDC 或 HATU)存在下与伯胺基反应,形成稳定的酰胺键 {svg_6}.

抗体药物偶联物 (ADC) 合成

this compound 是一种可裂解的 ADC 连接体,用于抗体药物偶联物 (ADC) 的合成 {svg_7}.

PROTAC 连接体

this compound 也是一种基于 PEG 的 PROTAC 连接体,可用于 PROTAC 的合成 {svg_8}.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG6-CH2COOH typically involves the reaction of an α-amino acid with PEG under suitable reaction conditions. The Fmoc group is introduced to protect the amine group, and the terminal carboxylic acid is formed through the reaction with appropriate reagents .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the protection of the amine group with the Fmoc group and the formation of the terminal carboxylic acid. The compound is then purified to achieve high purity levels, typically ≥95% .

Types of Reactions:

Deprotection: The Fmoc group can be deprotected under basic conditions to obtain the free amine.

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond

Common Reagents and Conditions:

Deprotection: Basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Amide Bond Formation: Activators such as EDC or HATU in the presence of primary amine groups

Major Products:

Free Amine: Obtained after deprotection of the Fmoc group.

Amide Bond: Formed through the reaction of the terminal carboxylic acid with primary amine groups

Chemistry:

Solid-Phase Synthesis of Peptides: this compound is used in the solid-phase synthesis of amino-, carboxy-, and side-chain pegylated peptides, providing site-specific pegylation for peptides at different positions.

Biology:

Surface Plasmon Resonance Imaging: Used in the creation of DNA arrays on gold surfaces for studying protein-DNA interactions.

Medicine:

Drug Delivery Systems: Used to create nanocarriers for drugs like paclitaxel, enhancing drug loading capacity and stability.

Industry:

作用机制

The mechanism of action of Fmoc-NH-PEG6-CH2COOH involves the deprotection of the Fmoc group under basic conditions to obtain a free amine, which can be used for further conjugations. The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form a stable amide bond. This allows the compound to be used as a linker in various applications, including peptide synthesis and drug delivery systems .

相似化合物的比较

Fmoc-NH-PEG2-CH2COOH: Contains a shorter PEG spacer, which may affect its solubility and reactivity.

Fmoc-NH-PEG4-CH2COOH: Contains a PEG spacer of intermediate length, offering a balance between solubility and reactivity.

Uniqueness: Fmoc-NH-PEG6-CH2COOH is unique due to its longer PEG spacer, which increases its solubility in aqueous media and provides greater flexibility in conjugation reactions. This makes it particularly useful in applications requiring high solubility and reactivity .

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANLHKUCDRJGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)